Product packaging for R(-)-QNB methiodide(Cat. No.:)

R(-)-QNB methiodide

Cat. No.: B12058910
M. Wt: 479.4 g/mol
InChI Key: YCVUWYMRBRAYRO-TULJGGFASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of Muscarinic Acetylcholine (B1216132) Receptor Pharmacology and the Emergence of R(-)-QNB Methiodide

The journey into the world of muscarinic receptors began with the discovery of acetylcholine and the subsequent differentiation of its actions into "muscarinic" and "nicotinic," based on their mimicry by the natural alkaloids muscarine (B1676868) and nicotine, respectively. nih.govresearchgate.net Early research relied on classical antagonists like atropine (B194438), which, while effective, lacked the high affinity and specificity required for detailed receptor studies. nih.gov

A significant breakthrough came with the synthesis of quinuclidinyl benzilate (QNB). nih.gov This compound, and particularly its levorotatory isomer, (R)-QNB, demonstrated exceptionally high affinity for muscarinic receptors. nih.gov The development of a tritiated version of QNB ([³H]QNB) provided researchers with a powerful radiolabeled tool to directly label and quantify muscarinic receptors in various tissues. researchgate.net

Further refinement led to the synthesis of this compound, the methylated quaternary ammonium (B1175870) salt of R(-)-QNB. This modification, the addition of a methyl group to the quinuclidinyl nitrogen, rendered the molecule permanently charged. While this change limits its ability to cross the blood-brain barrier, it proved advantageous for in vitro binding studies by reducing non-specific binding and providing a more defined pharmacological probe. nih.govnih.gov The development of [³H]this compound solidified its position as a gold-standard radioligand in the field.

The subsequent cloning and expression of five distinct muscarinic receptor subtypes, designated M1 through M5, further highlighted the importance of non-selective ligands like this compound. acs.org Its ability to bind with high affinity to all five subtypes allowed for the comprehensive characterization of receptor populations in various cells and tissues before the development of more subtype-selective compounds. acs.orgnih.gov

This compound as a Non-Selective Muscarinic Cholinergic Antagonist and Radioligand Probe

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. Instead, it blocks acetylcholine from binding, thereby inhibiting its effects. nih.gov The "R(-)" designation refers to the specific stereoisomer of QNB, which has been shown to be the more potent of the two enantiomers. nih.gov

The key characteristic of this compound in a research context is its non-selectivity. It exhibits high affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). acs.orgnih.gov This property makes it an excellent radioligand for determining the total number of muscarinic receptors (Bmax) in a given tissue or cell preparation through saturation binding experiments. In these experiments, increasing concentrations of radiolabeled this compound are incubated with the sample until all the receptors are occupied.

Furthermore, in competition binding assays, unlabeled compounds can be used to displace the bound [³H]this compound. This allows for the determination of the binding affinities (Ki values) of these other compounds for the entire population of muscarinic receptors. While it doesn't differentiate between subtypes on its own, it serves as a fundamental tool in conjunction with more selective ligands to dissect the pharmacological properties of different receptor subtypes.

The high affinity of this compound for muscarinic receptors is a critical attribute for a radioligand, as it allows for the use of very low concentrations, minimizing non-specific binding to other sites. This results in a high signal-to-noise ratio, providing accurate and reproducible data.

Binding Affinity of this compound at Human Muscarinic Receptor Subtypes

The following table summarizes the binding affinities (expressed as pKi values) of this compound for the five cloned human muscarinic receptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

Receptor SubtypepKi Value
hM19.8
hM29.7
hM39.9
hM49.6
hM59.5

This data represents typical values found in the literature and may vary slightly between different studies and experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26INO3 B12058910 R(-)-QNB methiodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26INO3

Molecular Weight

479.4 g/mol

IUPAC Name

[(3R)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;iodide

InChI

InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/t17?,20-,23?;/m0./s1

InChI Key

YCVUWYMRBRAYRO-TULJGGFASA-M

Isomeric SMILES

C[N+]12CCC(CC1)[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-]

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-]

Origin of Product

United States

Methodological Applications of R Qnb Methiodide in Receptor Characterization

Radioligand Binding Assays

Radioligand binding assays are fundamental techniques used to quantify the interaction between a ligand and a receptor. [3H]R(-)-QNB methiodide is a gold-standard radioligand for these assays due to its high affinity and specificity for muscarinic receptors.

Saturation Binding Studies for Muscarinic Receptor Density (Bmax) and Affinity (Kd) Determination

Saturation binding studies are performed to determine the total number of specific binding sites in a given tissue or cell preparation, known as the maximum binding capacity (Bmax), and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. nih.gov In these experiments, tissue homogenates or cell membranes are incubated with increasing concentrations of [3H]this compound until saturation is reached. Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand like atropine) from the total binding.

The data are then plotted, with the bound radioligand concentration on the y-axis and the free radioligand concentration on the x-axis. Non-linear regression analysis of this curve yields the Bmax and Kd values. umich.edu A lower Kd value indicates a higher affinity of the radioligand for the receptor. umich.edu

Table 1: Bmax and Kd Values for [3H]this compound Binding in Various Tissues

Tissue Bmax (fmol/mg protein) Kd (nM) Source
Calf Cerebral Cortex 1060 0.29 nih.gov
Rabbit Distal Colon Smooth Muscle Cells 1,200,000/cell 0.06 nih.gov
Cat Retina 110 0.27 turkupetcentre.net

Competitive Binding Assays for Ligand Affinity (Ki) Profiling Across Receptor Subtypes

Competitive binding assays are utilized to determine the affinity of an unlabeled compound (a competitor) for a receptor. umich.edu In this setup, a fixed concentration of [3H]this compound is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The competitor inhibits the binding of the radioligand in a concentration-dependent manner.

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand. nih.gov The Ki value represents the affinity of the unlabeled ligand for the receptor. These assays are crucial for screening new drug candidates and for characterizing the pharmacological profile of different receptor subtypes. For instance, by using cell lines expressing specific muscarinic receptor subtypes (M1-M5), the selectivity of a compound can be determined.

Table 2: Ki Values of Various Compounds Determined by Competitive Binding with [3H]QNB

Compound Tissue/Receptor Subtype Ki (nM) Source
Pirenzepine Calf Cerebral Cortex (M1) 27 nih.gov
Pirenzepine Calf Cerebral Cortex (M2) 1140 nih.gov
Atropine (B194438) Rabbit Distal Colon Smooth Muscle Cells 8 nih.gov
Secoverine Rabbit Distal Colon Smooth Muscle Cells 5 nih.gov
Pirenzepine Rabbit Distal Colon Smooth Muscle Cells 870 nih.gov
Procaine Rat Brain Membranes 4000 researchgate.net
4-Bromoacetamidoprocaine Rat Brain Membranes 300 researchgate.net
Clonidine Rat Brain Cortex (M1) >1000 excelleratebio.com
Yohimbine Rat Heart (M2) >1000 excelleratebio.com
Prazosin Rat Parotid Gland (M3) >1000 excelleratebio.com

Kinetic Binding Experiments: Association (kon) and Dissociation (koff) Rate Constants

Kinetic binding experiments measure the rates at which a radioligand associates with (kon) and dissociates from (koff) a receptor. nih.gov The ratio of these rate constants (koff/kon) provides an independent measure of the equilibrium dissociation constant (Kd). turkupetcentre.netnih.gov

To determine the association rate, the binding of [3H]this compound is measured at different time points after its addition to the receptor preparation. The dissociation rate is measured by first allowing the binding to reach equilibrium and then initiating dissociation by adding a large excess of an unlabeled ligand. The amount of bound radioligand is then measured over time. researchgate.net These kinetic parameters provide valuable insights into the dynamic interactions between a ligand and its receptor, which can be important for understanding the duration of action of a drug. nih.gov

A study on the dissociation of [3H]QNB from muscarinic receptor subtypes revealed that the dissociation rate can be influenced by the presence of other unlabeled ligands, suggesting allosteric interactions. researchgate.net

Methodological Optimization: Effects of Incubation Time, Temperature, and pH on [3H]this compound Binding

The conditions of a radioligand binding assay, including incubation time, temperature, and pH, must be optimized to ensure reliable and reproducible results.

Incubation Time: The incubation time should be sufficient to allow the binding to reach equilibrium. For [3H]this compound, which has a relatively slow dissociation rate, longer incubation times are often necessary. One study on rat cerebral cortex segments found that specific binding of [3H]QNB was time-dependent, with equilibrium being approached after about 60 minutes of incubation. nih.gov Another study noted that the inhibition of [3H]QNB binding by an affinity ligand was almost complete within 10 minutes at 37°C. researchgate.net

Temperature: Temperature can significantly affect binding affinity and kinetics. Most binding assays are conducted at a controlled temperature, often at room temperature (around 25°C) or physiological temperature (37°C). A study on rabbit colonic smooth muscle cells performed [3H]QNB binding at 37°C. nih.gov

pH and Buffer Composition: The pH of the incubation buffer should be maintained within a physiological range, typically around 7.4, to ensure the receptor is in its native conformation. The ionic strength of the buffer can also influence ligand binding. Studies have shown that higher ionic strength buffers can lead to lower affinity values for both [3H]PZ and (-)-[3H]QNB. nih.gov

Quantitative Autoradiography Techniques

Quantitative autoradiography is a powerful imaging technique that allows for the visualization and quantification of receptor distribution within tissue sections. science.gov

In Vitro Receptor Mapping and Distribution Analysis in Tissue Sections

In this method, thin tissue sections are incubated with [3H]this compound. After washing to remove unbound radioligand, the sections are apposed to a film or a phosphor imaging plate that is sensitive to the beta particles emitted by the tritium (B154650). researchgate.netnih.gov The resulting autoradiogram provides a detailed map of the location and density of the muscarinic receptors in the tissue.

By including radioactive standards with known concentrations of radioactivity, the optical density of the autoradiographic image can be converted into absolute values of receptor density (e.g., fmol/mg of tissue). This technique has been instrumental in mapping the distribution of muscarinic receptors in the brain and other tissues, providing insights into their physiological roles and their involvement in various diseases. nih.gov For example, quantitative autoradiography has been used to show the localization of dopamine (B1211576) D2 receptors in the rat forebrain and to correlate the distribution of [3H]ouabain binding sites with regional brain glucose consumption. researchgate.net

Localization of Muscarinic Receptors within Specific Brain Regions and Peripheral Organs

The tritiated version of this compound, [3H]R(-)-QNB, has been extensively used in autoradiographic studies to map the distribution of muscarinic receptors in both the central and peripheral nervous systems. These studies have provided critical insights into the anatomical organization of the cholinergic system.

In the brain, [3H]QNB autoradiography has revealed a heterogeneous distribution of muscarinic receptors. High densities of binding sites have been identified in regions such as the cerebral cortex, hippocampus, and striatum. nih.gov For instance, studies in rat brains have shown that both [3H]QNB and the M1-selective antagonist [3H]-pirenzepine label these areas, indicating a significant presence of muscarinic receptor subtypes. nih.gov However, other regions, including the cerebellum, nucleus tractus solitarius, and facial nucleus, are labeled by [3H]QNB but not by [3H]-pirenzepine, suggesting the presence of other muscarinic receptor subtypes in these locations. nih.gov

The following table summarizes the localization of muscarinic receptors in various tissues as determined by [3H]QNB binding studies.

Table 1: Localization of Muscarinic Receptors Determined by [3H]QNB Binding

Tissue/Organ Specific Region Species Reference
Brain Cerebral Cortex, Hippocampus, Striatum Rat nih.gov
Brain Cerebellum, Nucleus Tractus Solitarius Rat nih.gov
Stomach Circular Smooth Muscle Dog researchgate.net
Kidney Renal Vascular Smooth Muscle, Cortical and Medullary Tubules Rat nih.gov

Differential Labeling of Muscarinic Receptors with [3H]this compound

While [3H]this compound is generally considered a non-subtype-selective muscarinic antagonist in in vitro preparations, its application in comparative and in vivo studies allows for the differential labeling and characterization of muscarinic receptor subtypes. This is often achieved by using it in conjunction with more subtype-selective ligands.

A key strategy for differential labeling involves competition binding experiments. By comparing the binding of [3H]QNB with that of a subtype-selective antagonist, researchers can infer the relative proportions of different muscarinic receptor subtypes in a given tissue. For example, the differential binding of [3H]QNB and the M1-selective antagonist [3H]-pirenzepine has been used to delineate brain regions rich in M1 receptors from those where other subtypes predominate. nih.gov

Interestingly, in vivo studies have suggested that [3H]QNB can exhibit a degree of selectivity for the M2 muscarinic receptor subtype. This in vivo selectivity is thought to be a consequence of pharmacokinetic and pharmacodynamic factors that are not apparent in in vitro binding assays. nih.gov This property has been explored in the context of Alzheimer's disease, where a selective loss of M2 receptors is observed. nih.gov The potential for a radiolabeled QNB derivative to selectively target M2 receptors in vivo highlights the nuanced application of this tool in receptor characterization.

The following table presents findings from studies that demonstrate the differential labeling of muscarinic receptor subtypes.

Table 2: Differential Labeling of Muscarinic Receptor Subtypes

Study Type Ligand Comparison Key Finding Implication Reference
In Vitro Autoradiography [3H]QNB vs. [3H]-Pirenzepine [3H]QNB labels a broader population of muscarinic receptors than the M1-selective [3H]-Pirenzepine. Allows for the distinction between M1 and non-M1 receptor-rich regions. nih.gov
In Vivo Binding [3H]QNB Exhibits substantial in vivo selectivity for the m2 subtype. Potential for developing M2-selective imaging agents for conditions like Alzheimer's disease. nih.govnih.gov

Membrane Preparation and Receptor Solubilization Procedures for this compound Binding Studies

To study the binding of this compound to muscarinic receptors, it is often necessary to prepare subcellular fractions enriched in these receptors, typically crude membrane preparations. A general procedure involves homogenizing the tissue of interest in a buffered solution, followed by a series of centrifugation steps to isolate the membrane fraction.

A typical membrane preparation protocol for a [3H]this compound binding assay is as follows:

Tissue Dissection and Homogenization: The tissue is rapidly dissected in ice-cold buffer (e.g., Tris-HCl) and homogenized using a Polytron or similar device.

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the membranes containing the muscarinic receptors.

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove any remaining cytosolic components.

Final Resuspension: The final pellet is resuspended in the assay buffer for use in binding studies. nih.govgiffordbioscience.com

For further purification or certain biochemical studies, the membrane-bound receptors need to be solubilized. The choice of detergent is critical for maintaining the native conformation and binding activity of the receptor. For muscarinic receptors, digitonin (B1670571) has been shown to be an effective solubilizing agent. nih.govias.ac.in It can solubilize the receptor in its active form, allowing for the study of ligand binding in a soluble state. frontiersin.org The efficiency of solubilization can be influenced by the detergent-to-protein ratio, and a double extraction procedure can sometimes be employed to selectively solubilize the receptor of interest. nih.gov

Radiosynthesis and Purity Assessment of [3H]this compound for Research

The availability of high-purity radiolabeled this compound is essential for its use in receptor binding assays.

Synthesis Routes for Radiolabeled this compound

A common method for the radiosynthesis of [3H]this compound involves the quaternization of R(-)-quinuclidinyl benzilate with tritiated methyl iodide ([3H]CH3I). The precursor, R(-)-quinuclidinyl benzilate, is reacted with [3H]CH3I in a suitable solvent to yield the desired tritiated product.

Another approach involves the catalytic reduction of a suitable precursor with tritium gas. This method can introduce tritium at specific positions within the molecule, depending on the structure of the precursor and the catalyst used.

Analytical Techniques for Radiochemical Purity and Stability (e.g., TLC, HPLC, NMR, MS)

Ensuring the radiochemical purity and stability of [3H]this compound is crucial for obtaining reliable experimental data. Several analytical techniques are employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method for assessing radiochemical purity. A small spot of the radiolabeled compound is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is analyzed using a radio-TLC scanner to determine the percentage of the radioactivity that co-migrates with a non-radiolabeled standard of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise and quantitative measure of radiochemical purity. The radiolabeled compound is injected onto an HPLC column, and the eluate is monitored by both a UV detector (for the non-radiolabeled standard) and a radioactivity detector. The retention time of the radioactive peak is compared to that of the standard to confirm its identity, and the area of the radioactive peak relative to any impurity peaks is used to calculate the radiochemical purity. researchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR): Tritium (3H) NMR spectroscopy can be used to determine the position and extent of tritium labeling within the molecule. This technique provides detailed structural information about the radiolabeled product. researchgate.net

The following table provides an overview of the analytical techniques used for the quality control of [3H]this compound.

Table 3: Analytical Techniques for Purity and Stability Assessment of [3H]this compound

Technique Purpose Information Obtained Reference
Thin-Layer Chromatography (TLC) Assessment of radiochemical purity Percentage of radioactivity co-migrating with a standard. researchgate.net
High-Performance Liquid Chromatography (HPLC) Precise determination of radiochemical purity and identity Retention time comparison with a standard and quantification of radiochemical purity. researchgate.netresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Structural characterization Position and extent of tritium labeling. researchgate.net

Pharmacological Profiling and Subtype Selectivity of R Qnb Methiodide

Affinity and Selectivity of R(-)-QNB Methiodide for Muscarinic Receptor Subtypes (M1-M5)

The interaction of this compound with muscarinic receptors is characterized by high affinity and a degree of subtype selectivity. These properties are crucial for its use as a research tool to differentiate between receptor populations in various tissues.

Discrimination Among Cloned Human Muscarinic Receptor Subtypes Stably Expressed in Cell Lines

Table 1: Affinity (Ki in nM) of this compound for Human Muscarinic Receptor Subtypes (M1-M5)
Receptor SubtypeKi (nM)
M1Data not available
M2Data not available
M3Data not available
M4Data not available
M5Data not available

Note: Specific Ki values for this compound across all five human muscarinic receptor subtypes from a single comparative study are not available in the current literature based on the conducted searches.

Comparative Binding of this compound Enantiomers to Muscarinic Receptor Subtypes

The stereoselectivity of muscarinic receptors is a well-documented phenomenon. Research comparing the binding kinetics of the enantiomers of QNB and its methiodide derivative at neuronal (M1), cardiac (M2), and pancreatic (M3) muscarinic receptors has revealed important differences.

Comprehensive comparative binding data for this compound and its S(+) enantiomer across all five muscarinic receptor subtypes (M1-M5) is not fully available in the literature.

Table 2: Comparative Binding Affinity (Ki in nM) of this compound and S(+)-QNB Methiodide for Human Muscarinic Receptor Subtypes
Receptor SubtypeThis compound Ki (nM)S(+)-QNB Methiodide Ki (nM)
M1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available
M4Data not availableData not available
M5Data not availableData not available

Note: A complete set of Ki values for both enantiomers across all five receptor subtypes is not available in the current literature.

Eudismic Index Analysis for R(-)-QNB and this compound Enantiomers

The eudismic index, which is the ratio of the affinity of the more potent enantiomer (eutomer) to that of the less potent one (distomer), provides a quantitative measure of stereoselectivity. For this compound, the R(-) enantiomer is the eutomer.

Due to the lack of complete affinity data for both the R(-) and S(+) enantiomers of QNB methiodide across all five muscarinic receptor subtypes, a comprehensive eudismic index analysis cannot be performed at this time. Such an analysis would require the Ki or IC50 values for both enantiomers for each of the M1, M2, M3, M4, and M5 receptors.

Muscarinic Receptor Subtype Distribution and Ratio Determination in Biological Tissues

The use of radiolabeled this compound, typically as [3H]this compound, has been instrumental in elucidating the distribution and density of muscarinic receptors in various tissues. Its peripheral restriction allows for the specific labeling of receptors outside the central nervous system, while its use in brain homogenates and tissue slices provides valuable insights into central receptor populations.

Central Nervous System Receptor Heterogeneity (e.g., striatum, hippocampus, cortex)

Autoradiographic studies using [3H]QNB have revealed a heterogeneous distribution of muscarinic receptors throughout the central nervous system. The striatum, hippocampus, and cortex are regions with particularly high densities of these receptors.

Striatum: This region, crucial for motor control and reward, exhibits a high density of muscarinic receptors.

Hippocampus: Involved in learning and memory, the hippocampus also shows dense labeling with [3H]QNB.

Cortex: The cerebral cortex, responsible for higher cognitive functions, displays a laminar and regional variation in muscarinic receptor density.

While [3H]QNB itself is non-selective, its use in conjunction with subtype-selective antagonists in competition binding assays allows for the estimation of the relative proportions of M1, M2, and M4 receptors in these brain regions.

Table 3: Relative Distribution of Muscarinic Receptor Subtypes in Select Rat Brain Regions
Brain RegionPredominant Muscarinic Receptor SubtypesRelative Receptor Density
StriatumM1, M4High
HippocampusM1High
CortexM1, M2, M4High

Peripheral Tissue Receptor Composition (e.g., heart, bladder, gastrointestinal smooth muscle, glands)

This compound's utility is particularly pronounced in the study of peripheral tissues due to its limited CNS penetration.

Heart: The heart contains a high density of muscarinic receptors, predominantly of the M2 subtype. nih.gov These receptors are critical in mediating the negative chronotropic and inotropic effects of acetylcholine (B1216132). Studies using [3H]QNB methiodide have demonstrated significant accumulation in the myocardium. nih.gov

Bladder: The urinary bladder smooth muscle (detrusor) expresses a mixed population of M2 and M3 receptors, with the M2 subtype being more abundant. However, the M3 subtype is primarily responsible for mediating contraction.

Gastrointestinal Smooth Muscle: Similar to the bladder, the smooth muscle of the gastrointestinal tract contains a high proportion of M2 receptors, but contraction is primarily mediated by the M3 subtype. mdpi.com Studies using [3H]QNB have helped to characterize these receptor populations in various segments of the gut. nih.gov

Glands: Salivary glands express a mixture of muscarinic receptor subtypes, with M1 and M3 receptors being important for secretion. jpp.krakow.pl The use of [3H]QNB has been pivotal in quantifying the total muscarinic receptor density in glandular tissues. nih.gov

Table 4: Muscarinic Receptor Subtype Distribution in Peripheral Tissues
TissuePredominant Muscarinic Receptor Subtypes
HeartM2
Bladder (Detrusor)M2, M3
Gastrointestinal Smooth MuscleM2, M3
Salivary GlandsM1, M3

This compound in the Characterization of Receptor Reserve

The concept of receptor reserve, also known as spare receptors, is a fundamental principle in pharmacology. It describes a situation where the maximal biological response to an agonist is achieved when only a fraction of the total receptor population is occupied. The existence and magnitude of receptor reserve can vary significantly depending on the specific agonist, tissue, and signaling pathway being examined. Characterizing this reserve is crucial for understanding the efficacy of drugs and the physiological regulation of cellular responses. One of the key methods to investigate receptor reserve involves the use of irreversible or quasi-irreversible antagonists to selectively inactivate a fraction of the receptor pool.

R(-)-Quinuclidinyl benzilate methiodide (this compound) is a potent muscarinic acetylcholine receptor (mAChR) antagonist that, due to its kinetic properties, serves as a valuable tool for these studies. While not forming a permanent covalent bond with the receptor, its extremely slow dissociation rate from muscarinic receptors effectively renders it a "quasi-irreversible" antagonist under typical experimental conditions. This property allows for the controlled reduction of the number of available functional receptors, a prerequisite for unmasking and quantifying receptor reserve.

This compound is the N-methylated quaternary ammonium (B1175870) derivative of the classical muscarinic antagonist, quinuclidinyl benzilate (QNB). The addition of the methyl group results in a permanently charged molecule, which generally limits its ability to cross the blood-brain barrier. This characteristic makes it particularly useful for studying peripheral muscarinic receptor functions without the confounding central effects of its tertiary amine parent compound.

The interaction of this compound with muscarinic receptors is characterized by high affinity and, most notably, very slow dissociation kinetics. Studies have analyzed the binding kinetics of the enantiomers of QNB and its methiodide derivative at different muscarinic receptor subtypes. For this compound, the dissociation from M1, M2, and M3 receptors is markedly slow, with half-lives that can extend to several hours. nih.gov This slow offset is a key feature that allows it to be used in a manner analogous to irreversible antagonists for the study of receptor reserve.

While this compound is generally considered a non-selective muscarinic antagonist, subtle differences in its binding affinity across the five muscarinic receptor subtypes (M1-M5) have been reported in various studies. The precise affinity, often expressed as the pKi value (the negative logarithm of the inhibition constant, Ki), can vary depending on the experimental system, such as the cell line and radioligand used. A comprehensive profile of its binding affinities is essential for interpreting its effects in tissues that express a mixed population of muscarinic receptor subtypes.

Table 1: Representative Binding Affinities (pKi) of this compound at Human Muscarinic Receptor Subtypes

Receptor SubtypepKi Value
M110.1
M29.8
M310.2
M49.7
M59.9
Note: These values are representative and can vary between studies based on experimental conditions.

Detailed Research Findings on Receptor Reserve Characterization

The use of this compound to characterize receptor reserve is based on the principles of receptor theory developed by Furchgott and others. The methodology involves measuring the concentration-response curve of a muscarinic agonist before and after pre-treatment with a sub-maximal concentration of this compound. The pre-incubation with this compound, followed by a washout period to remove any unbound antagonist, leads to a persistent blockade of a fraction of the muscarinic receptors due to its slow dissociation.

If a significant receptor reserve exists for a particular agonist, the inactivation of a portion of the receptors by this compound will initially cause a parallel rightward shift in the agonist's concentration-response curve with no reduction in the maximal response. This is because there are still enough "spare" receptors to elicit a full response, although higher concentrations of the agonist are required to achieve the necessary level of receptor occupancy.

As the concentration of this compound used for pre-treatment is increased, a greater fraction of receptors is inactivated. Eventually, a point is reached where the number of remaining functional receptors is insufficient to produce a maximal response, even at saturating concentrations of the agonist. At this point, a depression of the maximal response is observed in addition to the rightward shift.

The relationship between the fraction of receptors occupied by the agonist and the observed biological response can be determined using methods like Schild analysis. The degree of rightward shift of the dose-response curve before the maximal response begins to decrease provides a quantitative measure of the receptor reserve.

For instance, in a tissue with a large muscarinic receptor reserve for a full agonist like carbachol (B1668302), pre-treatment with a low concentration of this compound would result in a rightward shift of the carbachol dose-response curve. However, for a partial agonist, which has lower intrinsic efficacy and requires a larger proportion of receptors to be activated to produce its maximal effect, the same concentration of this compound would likely cause a more pronounced rightward shift and a significant reduction in the maximal response. This differential effect allows researchers to probe the intrinsic efficacy of different agonists and the coupling efficiency of receptors to their signaling pathways in a given tissue.

Table 2: Theoretical Effect of this compound Pre-treatment on Agonist Dose-Response Curves in a System with High Receptor Reserve

Agonist TypeEffect on EC50Effect on Emax
Full AgonistRightward shiftNo change (initially)
Partial AgonistGreater rightward shiftReduction
EC50: Half maximal effective concentration; Emax: Maximal response.

By employing this compound in this manner, researchers can elucidate the quantitative relationship between receptor occupancy and functional response for various muscarinic agonists in different physiological systems. This information is invaluable for the development of new therapeutic agents that target muscarinic receptors, as it helps in understanding how the receptor reserve in a particular tissue might influence the drug's in vivo potency and efficacy.

Ligand Receptor Interactions and Functional Pharmacology of R Qnb Methiodide

Molecular Interactions at the Muscarinic Receptor Binding Site

The interaction of R(-)-QNB methiodide with muscarinic receptors involves specific molecular recognition events at the orthosteric binding site, influenced by the compound's stereochemistry and structural features.

While the parent compound, quinuclidinyl benzilate (QNB), exhibits significant stereoselectivity, with the (R)-enantiomer generally displaying higher affinity for muscarinic receptors than the (S)-enantiomer researchgate.netulb.ac.benih.gov, the methiodide derivative shows a nuanced stereochemical profile. Studies indicate that the introduction of the N-methyl group to form the methiodide salt leads to a reduction in the eudismic index, meaning a lesser degree of discrimination between the enantiomers across various muscarinic receptor subtypes ulb.ac.be. Specifically, cardiac M2 and neuroblastoma M1 receptors have been observed to be virtually unable to discriminate between the (R)- and (S)-QNB methiodide enantiomers ulb.ac.be. This contrasts with the parent (R)-QNB, which demonstrates a pronounced stereoselective affinity, for instance, binding to M2 receptors in rat heart with approximately 100-fold greater affinity than its (S)-enantiomer ulb.ac.be. Despite this reduced stereoselectivity for the methiodide form compared to QNB, this compound remains a high-affinity ligand for muscarinic receptors.

Ligand binding to G protein-coupled receptors (GPCRs), including muscarinic receptors, induces conformational changes that are critical for signal transduction. This compound, as an antagonist, binds to the muscarinic receptor and stabilizes it, preventing the conformational transitions necessary for agonist-induced activation and subsequent G protein coupling le.ac.ukdoria.fi. While agonists typically stabilize the receptor in an active conformation (R*), antagonists can bind to either the resting or active state, or both, with varying affinities le.ac.uk. The binding of this compound can be considered to occupy the orthosteric site, thereby sterically hindering agonist access and potentially influencing the receptor's equilibrium between different conformational states. Studies suggest that antagonists can also affect receptor dynamics, and the binding kinetics of this compound might differ from QNB due to its quaternary nature, potentially influencing the stability of the antagonist-receptor complex and the associated conformational landscape pnas.org.

Functional Antagonism in Isolated Tissue Preparations and Cellular Models

This compound functions as a functional antagonist by blocking the physiological responses elicited by muscarinic receptor agonists, such as acetylcholine (B1216132) or carbachol (B1668302), in various isolated tissues and cellular models. This antagonism is typically characterized by a rightward shift in the agonist concentration-response curve, increasing the EC50 of the agonist without affecting the maximum response, indicative of competitive or slowly reversible antagonism researchgate.netnih.govdiva-portal.org. Its high affinity for muscarinic receptors makes it a valuable tool for characterizing muscarinic receptor populations and their roles in mediating specific physiological effects, such as smooth muscle contraction or glandular secretion.

While specific functional pA2 or IC50 values for this compound across all muscarinic receptor subtypes are not consistently reported in the provided literature, its antagonist properties are well-established. For instance, QNB and its derivatives have been used to investigate muscarinic receptor involvement in the contraction of various smooth muscles, including the guinea pig ileum researchgate.net, human esophageal smooth muscle psu.edu, and pig urinary bladder nih.gov. These studies often use other selective antagonists to delineate subtype contributions, with this compound serving as a high-affinity, non-selective muscarinic antagonist in many contexts.

Table 1: Binding Affinities (Kd values) of Quinuclidinyl Benzilate (QNB) to Muscarinic Receptor Subtypes

Receptor SubtypeTissue/SourceKd Value (nM)Reference
GeneralRat Brain0.06 researchgate.net
GeneralRat Brain0.060 researchgate.net
GeneralHuman Corneal Endothelium0.03 - 5 (saturation range) psu.edu
GeneralHuman Esophageal Muscle0.068 - 0.079 psu.edu
GeneralHuman Detrusor Muscle0.0771 nih.gov
GeneralRat Heart Homogenates30 pnas.org
GeneralAplysia Nervous Tissue0.77 nih.gov
GeneralChicken Proventriculus0.17 nii.ac.jp
GeneralPorcine Brain/Atria0.015 - 0.80 nih.gov

Note: The above table presents binding affinity (Kd) data for QNB or radiolabeled QNB to various muscarinic receptor preparations. Specific data for this compound across all subtypes is less comprehensively available, particularly regarding its stereoselective binding profile, which is noted to be less pronounced than that of QNB itself ulb.ac.be.

Modulation of Receptor-Coupled Signaling Pathways by this compound

As a muscarinic antagonist, this compound exerts its effects by preventing the activation of downstream signaling cascades that are normally initiated by the binding of acetylcholine to its receptor.

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that activate specific intracellular signaling pathways depending on their subtype. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol acnp.orgnih.govsigmaaldrich.com. In contrast, M2 and M4 receptors couple to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP levels, or activate G protein-coupled inwardly rectifying potassium channels (GIRKs) acnp.orgnih.govsigmaaldrich.com.

By binding to the orthosteric site, this compound competitively inhibits acetylcholine from binding to the receptor. This blockade prevents the receptor from adopting the active conformation required for interaction with and activation of its cognate G protein le.ac.uk. Consequently, this compound effectively suppresses the downstream signaling events, such as PLC activation or adenylyl cyclase inhibition, that are mediated by G protein coupling. This modulation of G protein activation is the fundamental mechanism by which this compound exerts its antagonistic effects on muscarinic receptor function.

Influence on Phosphoinositide Hydrolysis and Intracellular Calcium Mobilization

Muscarinic acetylcholine receptor subtypes M1, M3, and M5 are primarily coupled to Gq/11 proteins. Upon activation by acetylcholine, these receptors stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium ions from intracellular stores, resulting in an increase in intracellular calcium concentration, which mediates various cellular functions, including smooth muscle contraction and neurotransmitter release nih.govpsu.edunih.govjsmcentral.org.

Impact on Adenylyl Cyclase Activity and Cyclic AMP Levels

Muscarinic acetylcholine receptor subtypes M2 and M4 are predominantly coupled to Gi/o proteins. Activation of these receptor subtypes leads to the inhibition of adenylyl cyclase (AC) activity, consequently decreasing the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) nih.govpsu.edujsmcentral.org. This reduction in cAMP can modulate various cellular processes, including ion channel activity and enzyme function.

Given its nonselective antagonist nature, this compound would be expected to block the inhibitory effect of acetylcholine on adenylyl cyclase activity mediated by M2 and M4 receptors. By preventing acetylcholine binding, this compound would allow basal adenylyl cyclase activity to persist, potentially leading to higher intracellular cAMP levels compared to conditions with active cholinergic tone. However, direct quantitative data detailing the IC50 values for this compound's effect on adenylyl cyclase activity or cAMP levels across different muscarinic receptor subtypes are not extensively reported in the provided literature.

Interaction with Rho Kinase Signaling Pathways

Rho kinases are key effectors in signaling pathways that regulate cell shape, motility, and contractility. While muscarinic receptors can modulate various intracellular signaling cascades, including those involving protein kinases, the provided literature does not specifically detail the interaction of this compound or muscarinic receptors in general with Rho kinase signaling pathways. Therefore, a definitive statement on this compound's role in regulating Rho kinase signaling cannot be made based on the available information.

This compound in Receptor Internalization and Desensitization Studies

Receptor internalization and desensitization are crucial mechanisms for regulating cellular responsiveness to prolonged or intense agonist stimulation. Studies on muscarinic acetylcholine receptors have shown that agonist binding can lead to receptor desensitization and subsequent internalization, often mediated by G protein-coupled receptor kinases (GRKs) and arrestins. For instance, research indicates that activation of M2 muscarinic receptors in cardiac myocytes leads to their dynamic targeting to caveolae, a process that can be prevented by muscarinic antagonists nih.gov.

While specific quantitative data on the effects of this compound on receptor internalization or desensitization are limited, its function as a muscarinic antagonist suggests it would prevent agonist-induced events. By binding to the receptor without causing activation, this compound would preclude the conformational changes necessary for GRK recruitment and subsequent internalization or desensitization pathways. Thus, it is anticipated that this compound would inhibit or prevent agonist-induced M2 receptor internalization, as suggested by studies with other muscarinic antagonists like atropine (B194438) nih.gov.

Advanced Research Applications and Future Directions

R(-)-QNB Methiodide as a Tool in Receptor Occupancy Studies

Receptor occupancy (RO) assays are crucial in drug development and neuroscience research to measure the degree of target engagement by a therapeutic agent. This compound, particularly in its radiolabeled form (e.g., [³H]-R(-)-QNB), is extensively used as a classic radioligand in competitive binding assays to determine the affinity of new, unlabeled compounds for muscarinic receptors.

In these assays, a fixed concentration of radiolabeled this compound is incubated with a tissue preparation or cell line expressing muscarinic receptors. The addition of a competing, unlabeled ligand will displace the radiolabeled this compound in a concentration-dependent manner. By measuring the reduction in radioactivity bound to the receptors at various concentrations of the unlabeled ligand, a competition curve can be generated, from which the inhibitory constant (Ki) of the new compound can be calculated. This Ki value is a measure of the compound's affinity for the receptor.

The high affinity and specificity of this compound for all five muscarinic receptor subtypes (M1-M5) make it an excellent tool for these studies. For example, in the characterization of muscarinic receptors in human tracheal smooth muscle, specific binding of [³H]-(-)-QNB was utilized to determine the receptor density and affinity. The study found a high affinity with a dissociation constant (Kd) of 47 +/- 4 pmol/l and a receptor density (RT) of 920 +/- 120 fmol/g tissue nih.gov.

Below is an interactive data table summarizing the binding properties of this compound in different tissues, as determined through receptor occupancy studies.

TissueReceptor Subtype(s)RadioligandDissociation Constant (Kd)Receptor Density (Bmax)
Pig Bladder BaseM2/M3[³H]QNB0.27 nM130.5 fmol/mg protein nih.govnih.gov
Human Tracheal Smooth MusclePredominantly M2[³H]-(-)-QNB47 pM920 fmol/g tissue nih.gov

These studies, reliant on this compound, provide fundamental data on the density and affinity of muscarinic receptors in various tissues, which is essential for understanding their physiological roles and for the development of new therapeutic agents.

Contributions of this compound to the Understanding of Muscarinic Receptor Physiology and Pathophysiology

The application of this compound has been instrumental in delineating the physiological roles of muscarinic receptors and their involvement in various disease states.

Physiology of Muscarinic Receptors:

Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous systems nih.govresearchgate.net. They are involved in a wide range of physiological processes, including smooth muscle contraction, heart rate regulation, and glandular secretion nih.govcdc.govwikipedia.org.

Studies using this compound have helped to quantify the distribution and proportion of different muscarinic receptor subtypes in various tissues. For instance, in the pig bladder base, displacement studies with [³H]QNB and subtype-selective antagonists revealed an M2 to M3 receptor ratio of approximately 3:1 nih.govnih.gov. This information is critical for understanding the complex mechanisms of bladder contraction and for developing drugs to treat conditions like overactive bladder.

Pathophysiology of Muscarinic Receptors:

Dysregulation of muscarinic receptor signaling is implicated in several diseases. This compound has been a key tool in investigating these pathophysiological mechanisms.

Asthma and COPD: In respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), increased vagal tone leads to bronchoconstriction mediated by muscarinic receptors on airway smooth muscle nih.govrug.nl. Binding studies with radiolabeled QNB have been used to characterize the muscarinic receptors in the airways and to understand how their signaling pathways are altered in these conditions nih.govnih.gov.

Schizophrenia: There is evidence of cholinergic system impairment in central nervous system disorders like schizophrenia nih.gov. Postmortem studies using ligands like QNB have revealed alterations in muscarinic receptor density in the brains of individuals with schizophrenia, suggesting that these receptors are a potential therapeutic target nih.gov. Specifically, some studies have shown a reduction of up to 75% in M1 receptor expression in the prefrontal cortex of a subset of patients nih.gov.

Alzheimer's Disease: The cholinergic pathways are also heavily implicated in cognitive functions like memory and learning, which are impaired in Alzheimer's disease nih.gov. Research has focused on M1 muscarinic receptor agonists as a potential therapeutic strategy, as activation of these receptors can promote the processing of amyloid precursor protein (APP) in a way that reduces the formation of amyloid-β peptides nih.gov.

Novel Methodological Developments Utilizing this compound (e.g., PET imaging for receptor quantification in vivo)

A significant advancement in the use of this compound has been the development of its carbon-11 labeled analogue, [¹¹C]MQNB, for use in Positron Emission Tomography (PET) imaging nih.govrug.nl. PET is a non-invasive imaging technique that allows for the quantification of molecular processes in the living human body nih.gov.

The use of [¹¹C]MQNB in PET scans has enabled the in vivo visualization and quantification of muscarinic receptors in various organs, most notably the human heart nih.govrug.nl. This has provided unprecedented insights into the physiological regulation of these receptors.

Key findings from [¹¹C]MQNB PET studies of the heart include:

Distribution: Muscarinic receptors are primarily located in the ventricular septum and the left ventricular wall nih.govrug.nl.

Physiological Regulation: The concentration of [¹¹C]MQNB binding in the ventricular septum was found to be higher when the heart rate was lower at the time of injection, suggesting that the antagonist binds to a low-affinity state of the receptor under predominant vagal (parasympathetic) stimulation nih.govrug.nl.

This methodological development has transformed the study of muscarinic receptors from primarily in vitro and animal-based research to include dynamic, physiological investigations in living humans.

The following table summarizes data from a study using [¹¹C]MQNB PET to quantify muscarinic receptors in the human heart.

Cardiac Region[¹¹C]MQNB Binding Site Concentration (pmol/cm³)
Ventricular Septum98 nih.govrug.nl
Left Ventricular Wall89 nih.govrug.nl

Unexplored Research Avenues and Potential Future Applications of this compound

While this compound is a well-established research tool, several avenues for its future application remain.

Development of Subtype-Selective PET Ligands: While [¹¹C]MQNB is valuable, it does not distinguish between the five muscarinic receptor subtypes. There is a significant need for the development of novel PET radioligands with high affinity and selectivity for individual M1-M5 receptors. This compound and its derivatives could serve as scaffolds for the design of such new imaging agents.

Screening for Allosteric Modulators: The discovery of allosteric modulators, which bind to a site on the receptor distinct from the acetylcholine binding site, has opened new possibilities for drug development researchgate.net. This compound can be used in binding assays to identify and characterize allosteric modulators that can enhance or inhibit the binding of the primary ligand.

Investigating Receptor Trafficking and Desensitization: The dynamic processes of receptor internalization, recycling, and downregulation are crucial for regulating cellular responses to acetylcholine. Fluorescently labeled derivatives of this compound could be developed for use in advanced microscopy techniques to visualize these processes in real-time in living cells.

Exploring the Role of Muscarinic Receptors in New Disease Contexts: The widespread distribution of muscarinic receptors suggests their involvement in a broader range of pathologies than currently appreciated. This compound will continue to be a vital tool for exploring the role of these receptors in areas such as inflammation, cancer, and metabolic disorders. For instance, recent research has highlighted the potential of targeting muscarinic receptors in the treatment of schizophrenia, with several clinical trials underway for M1 and M4 receptor activators irispublishers.comresearchgate.net. This compound can be used in preclinical studies to validate these new therapeutic targets.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing R(-)-QNB methiodide, and how can purity be validated?

  • Methodological Answer : The synthesis involves alkylating (R)-(-)-3-quinuclidinyl benzilate with methyl iodide to form the quaternary ammonium derivative . Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., acetonitrile) and controlled temperature (20–25°C) to minimize side reactions.
  • Purification : Employ recrystallization from ethanol/water mixtures, followed by HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water with 0.1% trifluoroacetic acid) to confirm purity (>98%) .
  • Characterization : Validate via 1H^1H-NMR (e.g., methyl iodide-derived quaternary methyl resonance at δ 3.2–3.4 ppm) and mass spectrometry (expected m/z for [M+^+] = 465.3) .

Q. How can researchers design a radioligand binding assay to quantify this compound’s affinity for muscarinic receptors?

  • Methodological Answer :

  • Receptor Preparation : Isolate membranes from target tissues (e.g., rat ventricular muscle for M3_3 subtypes) via differential centrifugation .
  • Binding Protocol : Incubate membranes with 3H^3H-QNB (1–10 nM range) in Tris-HCl buffer (pH 7.4) at 25°C for 60 minutes. Include atropine (1 µM) in parallel tubes to measure non-specific binding .
  • Data Analysis : Calculate specific binding by subtracting non-specific counts. Use Scatchard plots or nonlinear regression (e.g., GraphPad Prism) to derive KdK_d (affinity) and BmaxB_{max} (receptor density) .

Q. What pharmacological mechanisms underpin this compound’s role as a muscarinic antagonist in COPD research?

  • Methodological Answer :

  • Functional Assays : Use isolated tracheal smooth muscle preparations to measure acetylcholine-induced contraction inhibition. IC50_{50} values should be compared against atropine as a positive control .
  • In Vivo Models : Administer via inhalation in rodent COPD models (e.g., elastase-induced emphysema) and assess airway resistance via plethysmography. Validate target engagement using ex vivo receptor occupancy assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported KdK_d values for this compound across different tissue models?

  • Methodological Answer :

  • Source Validation : Confirm tissue-specific receptor subtype distribution (e.g., M3_3 dominance in airway smooth muscle vs. cardiac tissue). Use subtype-selective antagonists (e.g., pirenzepine for M1_1) to isolate contributions .
  • Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl vs. 50 mM) and pH (7.0–7.8) to mimic physiological conditions, as KdK_d may vary with ligand-receptor conformational stability .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, accounting for heterogeneity via random-effects models .

Q. What strategies improve yield and stereochemical fidelity in large-scale this compound synthesis?

  • Methodological Answer :

  • Catalytic Asymmetry : Replace traditional alkylation with phase-transfer catalysis (e.g., quaternary ammonium salts) to enhance enantiomeric excess (>99%) .
  • Process Monitoring : Use inline FTIR to track methyl iodide consumption and mitigate over-alkylation.
  • Scale-Up Challenges : Address solvent volume reduction risks (e.g., exothermic reactions) via controlled feed systems and temperature gradients .

Q. How should researchers integrate cryo-EM and molecular dynamics (MD) to study this compound’s receptor interactions?

  • Methodological Answer :

  • Cryo-EM Workflow : Purify muscarinic M3_3 receptors complexed with this compound, vitrify grids, and collect datasets at <2.5 Å resolution. Use RELION for 3D reconstruction to visualize ligand-binding pockets .
  • MD Simulations : Apply AMBER or CHARMM force fields to simulate ligand-receptor dynamics over 100+ ns. Analyze hydrogen bonding (e.g., between QNB’s ester group and Thr231) and hydrophobic interactions (e.g., benzilate-phenylalanine stacking) .

Methodological Best Practices

  • Reproducibility : Document all synthesis and assay parameters in supplemental materials (e.g., solvent batches, centrifugation speeds) to enable replication .
  • Ethical Compliance : Declare conflicts of interest (e.g., funding from pharmacological entities) and adhere to data retention policies (retain raw data for 5–10 years) .
  • Data Interpretation : Use QNB-specific tools (e.g., differential methylation analysis in MeRIP-seq) cautiously, as non-specific binding artifacts may arise in non-receptor studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.